3-Bromo-6-chloro-1H-indazole

Synthetic methodology Halogenation Process chemistry

Medicinal chemists developing kinase inhibitors require heterocyclic cores with two electronically distinct halogen handles to enable sequential functionalization without protecting-group chemistry. 3-Bromo-6-chloro-1H-indazole (CAS 885521-34-6) solves this bottleneck via differential C-Br vs. C-Cl reactivity: the 3-bromo position undergoes selective Pd-catalyzed Suzuki or Buchwald coupling while the 6-chloro substituent remains intact for late-stage diversification. This pre-installed pattern also delivers a LogP of ~3.2, allowing lipophilicity tuning without extra synthetic steps. • Selective C3 functionalization via Suzuki/Buchwald coupling preserves C6-Cl for subsequent elaboration. • ≥95% purity (mode across major suppliers); stored at 2-8°C under inert atmosphere. • Available in 250 mg-5 g research packs with batch-specific QC (NMR, HPLC).

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 885521-34-6
Cat. No. B1292437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-1H-indazole
CAS885521-34-6
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
InChIKeyFFBNJOBVRVWUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-1H-indazole: Core Halogenated Building Block


3-Bromo-6-chloro-1H-indazole (CAS 885521-34-6) is a dihalogenated heterocyclic compound featuring a core indazole scaffold with bromine and chlorine substituents at the 3- and 6-positions, respectively. Its molecular formula is C7H4BrClN2, with a molecular weight of 231.48 g/mol [1]. As a substituted indazole, it is a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, as the halogen substituents provide versatile handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [2].

Workflow Palladium-catalyzed cross-coupling building block
Selection 3-Br and 6-Cl provide orthogonal reactivity handles
Context Kinase inhibitor synthesis and SAR exploration

Procurement Risk: Why Analogs Cannot Substitute


The specific halogenation pattern of 3-Bromo-6-chloro-1H-indazole is non-interchangeable with other indazole derivatives due to the distinct electronic, steric, and reactivity profiles imparted by bromine and chlorine at precise ring positions. For example, the 6-chloro-1H-indazole analog (CAS 698-25-9) lacks the 3-bromo substituent, which is a critical site for transition metal-catalyzed cross-coupling reactions [1]. Conversely, 3-bromo-1H-indazole lacks the 6-chloro substituent, which can influence both the compound's lipophilicity (affecting pharmacokinetics) and its capacity for further modification . This positional specificity is fundamental to the compound's role as a building block in the synthesis of highly selective kinase inhibitors, as detailed in patent literature [2].

3-Bromo removal 6-Chloro-1H-indazole lacks the cross-coupling handle at the 3-position, limiting diversification
6-Chloro removal 3-Bromo-1H-indazole alters lipophilicity and may reduce electronic tuning for downstream functionalization
Positional isomers Alternative halogenation patterns (e.g., 4-chloro) shift regioselectivity and reactivity profiles

Evidence-Based Selection Criteria


Synthetic Accessibility vs. Unsubstituted Indazole

A scalable, two-step synthesis for 3-Bromo-6-chloro-1H-indazole has been demonstrated, starting from commercially available 6-chloro-1H-indazole. This method achieves a 44% isolated yield for the final bromination step . This established route contrasts with the more complex or lower-yielding syntheses required for less substituted indazole cores, where direct and regioselective halogenation can be challenging. The presence of the 6-chloro group directs the subsequent bromination to the 3-position, providing a degree of synthetic control not present in the synthesis of other analogs, such as 3-bromo-4-chloro-1H-indazole, which may require alternative, more arduous routes.

Synthetic route
Reported
44% yield (final step)
Scalable from 6-chloro-1H-indazole
Regioselective bromination at 3-position
Synthetic methodology Halogenation Process chemistry

Lipophilicity Differentiation (LogP Comparison)

The addition of a bromine atom at the 3-position significantly increases the lipophilicity of the indazole core. The computed LogP (XLogP3-AA) for 3-Bromo-6-chloro-1H-indazole is 3.2 [1]. In contrast, the direct analog lacking the 3-bromo substituent, 6-chloro-1H-indazole, has a computed LogP of 2.3 [2]. This difference of 0.9 log units translates to approximately an 8-fold difference in the compound's partition coefficient, which has direct implications for its behavior in biological systems, including membrane permeability and non-specific protein binding.

Lipophilicity
Head-to-head
ΔLogP +0.9
~8× partition shift vs. 6-Cl analog
Computed XLogP3-AA values
Physicochemical properties Lipophilicity Drug design

Purity and Pricing Benchmark

When sourcing 3-Bromo-6-chloro-1H-indazole, the primary differentiators among suppliers are minimum purity and price. Reputable vendors offer the compound with a minimum purity of 95% or 97% . For example, one supplier lists the compound at 97% purity with a price of $240.90 for a 1g quantity . While the 6-chloro-1H-indazole analog (CAS 698-25-9) is more widely available and typically lower in cost (e.g., $68.00 for 1g at 98% purity ), the price premium for 3-Bromo-6-chloro-1H-indazole reflects its specialized halogenation pattern and the additional synthetic steps required for its production.

Procurement benchmark
Data to verify
97% purity, $240.90/g
Premium reflects synthetic complexity
Vs. 6-Cl analog: 98%, $68.00/g
Procurement Supply chain Quality control

High-Value Research and Industrial Applications


Kinase Inhibitor Synthesis via Cross-Coupling

The primary application for 3-Bromo-6-chloro-1H-indazole is as a key intermediate in the synthesis of substituted indazole-based kinase inhibitors. The 3-bromo substituent is a particularly effective site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or amine groups. This is a core strategy in the development of patent-protected kinase inhibitors, as described in patents covering substituted indazole derivatives [1]. The 6-chloro group can further modulate the electronic properties of the indazole core or serve as an additional handle for late-stage functionalization, providing a differentiated and versatile synthetic platform.

Optimizing ADME Properties Through Lipophilicity

The dual-halogenation pattern of 3-Bromo-6-chloro-1H-indazole provides medicinal chemists with a precise tool to modulate key physicochemical properties. The significantly higher LogP (3.2) compared to 6-chloro-1H-indazole (2.3) allows for the tuning of a molecule's lipophilicity, which can be critical for achieving desired membrane permeability and oral bioavailability [2]. This pre-installed halogen pattern enables the exploration of structure-activity relationships (SAR) around a more lipophilic core without the need for multiple additional synthetic steps. It is particularly useful in early-stage drug discovery when optimizing a lead series for both potency and favorable ADME characteristics.

Scaffold for Sequential Functionalization Probes

The presence of two distinct halogen substituents makes 3-Bromo-6-chloro-1H-indazole a valuable scaffold for building targeted chemical probes. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization strategies. For instance, the more reactive C-Br bond at the 3-position can be selectively functionalized in the presence of the C-Cl bond, enabling the creation of complex, selectively decorated indazole molecules. This property is exploited in the design of novel analogs for patent applications and for creating focused libraries of compounds for biological screening, where precise spatial and electronic control is paramount [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
3-Bromo cross-coupling versatility
Coupling scope and regioselectivity
ADME lead optimization
Lipophilicity modulation
LogP–permeability correlation
Sequential probe synthesis
Orthogonal C-Br/C-Cl reactivity
Selective functionalization yields

Technical Documentation Hub

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38 linked technical documents
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